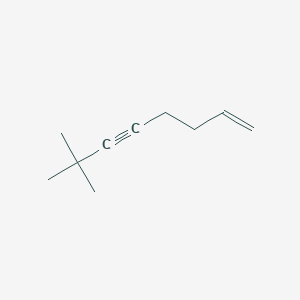
7,7-Dimethyloct-1-en-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyloct-1-en-5-yne is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyloct-1-en-5-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific reaction conditions. For instance, the reaction may involve the use of a palladium catalyst and a base to facilitate the coupling process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyloct-1-en-5-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may involve reagents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7,7-Dimethyloct-1-en-5-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethyloct-1-en-5-yne involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond, which can undergo addition reactions with various electrophiles and nucleophiles. The molecular targets may include enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyloct-1-en-5-yne: Characterized by the presence of both a double bond and a triple bond.
7,7-Dimethyloct-1-yne: Contains a triple bond but lacks the double bond.
7,7-Dimethyloct-1-ene: Contains a double bond but lacks the triple bond.
Uniqueness
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific applications.
Properties
CAS No. |
120254-94-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
7,7-dimethyloct-1-en-5-yne |
InChI |
InChI=1S/C10H16/c1-5-6-7-8-9-10(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
ZZXSLZVBKAIGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















